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Compound of Interest

Compound Name: (R)-1-phenylethanol

Cat. No.: B046761

This guide provides a comprehensive overview of the spectroscopic characterization of (R)-1-
phenylethanol, a chiral secondary alcohol. The document details the analysis of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis who require a detailed understanding of the structural elucidation of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (R)-1-phenylethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for (R)-1-Phenylethanol (Solvent: CDCIs)

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
() ppm
Hz
. Aromatic
7.40 - 7.25 Multiplet - 5H
protons (CeHs)
Methine proton (-
4.90 Quartet 6.6 1H
CH)
Hydroxyl proton
1.87 Singlet (broad) - 1H Y P

(-OH)
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| 1.50 | Doublet | 6.3 | 3H | Methyl protons (-CHs) |

Data compiled from multiple sources indicating consistent values.[1][2]

Table 2: 13C NMR Data for (R)-1-Phenylethanol (Solvent: CDCIs)

Chemical Shift (6) ppm Carbon Type Assighment

145.8 Quaternary C1 (ipso-carbon)
128.5 Tertiary C3/C5 (ortho-carbons)
127.5 Tertiary C4 (para-carbon)
125.4 Tertiary C2/C6 (meta-carbons)
70.4 Tertiary Methine carbon (-CH)

| 25.1 | Primary | Methyl carbon (-CHs) |

Data sourced from publicly available spectral databases.[1][2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (R)-1-Phenylethanol

Functional Group

Wavenumber (cm~—2) Intensity . .

Vibration
~3355 Broad, Strong O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
3000 - 2850 Medium C-H stretch (aliphatic)

~1600, ~1490, ~1450

Medium to Weak

C=C stretch (aromatic ring)

~1079

Strong

C-O stretch (secondary

alcohol)

| ~760, ~700 | Strong | C-H bend (monosubstituted benzene) |
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Characteristic absorption frequencies are consistent with the structure of a secondary aromatic
alcohol.[4]

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron lonization (EI) Mass Spectrum of 1-Phenylethanol

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment lon
m/z

[CsH100]*" (Molecular lon,
122 Moderate .

M+)

] [M - CHs]* (Loss of a methyl

107 High .

radical)
79 Moderate [CeH7]*

| 77 | High | [CeHs]* (Phenyl cation) |

The fragmentation pattern is characteristic of a benzylic alcohol, with the molecular ion at m/z
122.[5] The base peak is often observed at m/z 107, resulting from the stable benzylic
carbocation formed after the loss of a methyl group.[5]

Experimental Protocols

The following sections describe generalized methodologies for the spectroscopic analysis of
(R)-1-phenylethanol.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the proton and carbon
framework of the molecule.

Methodology:

o Sample Preparation: Approximately 5-10 mg of (R)-1-phenylethanol is dissolved in ~0.7 mL
of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) is added as an
internal standard (& 0.00 ppm).[1]
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 Instrumentation: The sample is transferred to a 5 mm NMR tube. Spectra are recorded on a
high-field NMR spectrometer (e.g., 300 MHz or higher).[2][6]

e 1H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse
experiment is performed. Key parameters include a sufficient number of scans to achieve a
good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering
the expected range of proton chemical shifts (typically 0-12 ppm).

e 13C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled
experiment is typically run to simplify the spectrum, resulting in single lines for each unique
carbon atom. A larger number of scans and a longer relaxation delay are often required due
to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[7]

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For
'H NMR, the signals are integrated to determine the relative number of protons.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (R)-1-phenylethanol.
Methodology:

o Sample Preparation (Thin Film Method): As (R)-1-phenylethanol is a liquid at room
temperature, the simplest method is to place a single drop of the neat liquid between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently
pressed together to form a thin capillary film.[9]

 Instrumentation: The prepared salt plates are placed in the sample holder of a Fourier-
Transform Infrared (FTIR) spectrometer.[10]

o Data Acquisition: A background spectrum of the empty salt plates (or air) is first recorded.
The sample spectrum is then acquired. The instrument scans the mid-infrared range
(typically 4000-400 cm~1).[11] Multiple scans are averaged to improve the signal-to-noise
ratio.
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Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum. The positions of significant absorption bands are identified and correlated with
specific functional group vibrations.[12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of (R)-1-
phenylethanol to support its structural identification.

Methodology:

Sample Introduction: A dilute solution of (R)-1-phenylethanol in a volatile organic solvent
(e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass
spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for
separation from any impurities.[13]

lonization: Electron lonization (El) is a common method for this type of molecule. In the ion
source, the sample molecules in the gas phase are bombarded with a high-energy electron
beam (typically 70 eV), causing the ejection of an electron to form a radical cation (the
molecular ion, M+").[13]

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge
(m/z) ratio.[14]

Detection: The separated ions are detected, and their abundance is recorded. The resulting
data is plotted as a mass spectrum, which shows the relative intensity of each ion as a
function of its m/z ratio.[13]

Data Interpretation: The peak with the highest m/z value is typically identified as the
molecular ion, which provides the molecular weight of the compound. Other peaks in the
spectrum correspond to fragment ions, and their masses are used to deduce the structure of
the molecule.[14]

Visualization of the Analytical Workflow
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The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical sample like (R)-1-phenylethanol.
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Caption: Workflow for the spectroscopic characterization of (R)-1-phenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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